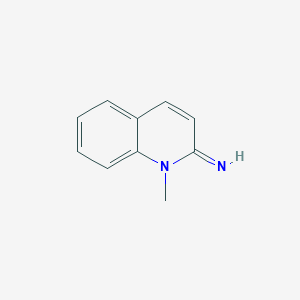
1-methylquinolin-2(1H)-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methylquinolin-2(1H)-imine is a useful research compound. Its molecular formula is C10H10N2 and its molecular weight is 158.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Organic Chemistry
1-Methylquinolin-2(1H)-imine serves as a versatile building block in the synthesis of various nitrogen-containing compounds. Its reactivity allows it to participate in numerous reactions, including:
- Mannich Reactions : The compound can act as an electrophile in Mannich-type reactions, where it reacts with nucleophiles such as diketene to form complex products. This method has been shown to yield a variety of substituted imines and amines, which are useful intermediates in organic synthesis .
- Reductive Amination : Recent studies have highlighted the use of imine derivatives in reductive amination processes. Enzymatic systems have been developed that utilize imines like this compound for the synthesis of chiral amines, demonstrating high enantioselectivity and efficiency .
- Formation of Schiff Bases : this compound can undergo condensation reactions with various aldehydes and ketones to form Schiff bases. These derivatives exhibit diverse biological activities, making them significant in drug discovery .
Medicinal Chemistry
The pharmacological potential of this compound and its derivatives has been extensively studied:
- Antimicrobial Activity : Compounds derived from this compound have shown promising antimicrobial properties. Research indicates that these derivatives can inhibit the growth of various bacterial strains, suggesting their potential as new antimicrobial agents .
- Anticancer Properties : Some studies have reported that quinoline-based compounds exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, making them candidates for further development as anticancer drugs .
Materials Science
In addition to its applications in organic synthesis and medicinal chemistry, this compound has found utility in materials science:
- Fluorescent Materials : The compound's structural characteristics lend themselves to applications in developing fluorescent materials. Research has shown that derivatives can be used to create fluorescent probes for biological imaging or sensing applications .
- Polymer Chemistry : The incorporation of this compound into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. These modifications can lead to advanced materials suitable for various industrial applications .
Case Studies and Experimental Findings
Propriétés
Numéro CAS |
18029-51-1 |
|---|---|
Formule moléculaire |
C10H10N2 |
Poids moléculaire |
158.2 g/mol |
Nom IUPAC |
1-methylquinolin-2-imine |
InChI |
InChI=1S/C10H10N2/c1-12-9-5-3-2-4-8(9)6-7-10(12)11/h2-7,11H,1H3 |
Clé InChI |
GWKMDFXFYQEQFE-UHFFFAOYSA-N |
SMILES |
CN1C(=N)C=CC2=CC=CC=C21 |
SMILES canonique |
CN1C(=N)C=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















